molecular formula C12H16O2 B2695048 3-Tert-butyl-4-methylbenzoic acid CAS No. 1369784-70-2

3-Tert-butyl-4-methylbenzoic acid

Cat. No. B2695048
CAS RN: 1369784-70-2
M. Wt: 192.258
InChI Key: QSYXWOWGFFSWRB-UHFFFAOYSA-N
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Description

“3-Tert-butyl-4-methylbenzoic acid” is a chemical compound with the molecular formula C12H16O2 . It is related to benzoic acid, with tert-butyl and methyl groups substituted at the 3rd and 4th positions of the benzene ring . It is also related to “Methyl 4-tert-butylbenzoate” and "4-tert-Butylbenzoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16O2/c1-8-5-6-9 (11 (13)14)7-10 (8)12 (2,3)4/h5-7H,1-4H3, (H,13,14) . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzylic compounds in general can undergo various reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Synthesis of Complex Molecular Structures

3-Tert-butyl-4-methylbenzoic acid plays a critical role in the synthesis of complex molecular structures, such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds are synthesized using Schiff-base proligands, which are prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol. The resulting structures exhibit various magnetic properties and single-molecule magnet behavior under an applied dc field, indicating potential applications in magnetism and materials science (Yadav et al., 2015).

Steric Effects and Steric Inhibition of Resonance

The molecule also contributes to understanding the steric effects and steric inhibition of resonance (SIR) in chemistry. Studies have compared the structural and ionization characteristics of 2-tert-butylbenzoic acid with its isomers, shedding light on how steric hindrance affects acidity and resonance within molecular structures. This research provides insights into the influence of molecular structure on chemical reactivity and stability (Böhm & Exner, 2001).

Catalysis and Chemical Reactions

In catalysis, this compound derivatives have been used to enhance chemical reactions. For example, tert-butyl perbenzoate serves as an alternative to benzoquinone for the Fujiwara-Moritani reactions, facilitating mild conditions for coupling reactions. This demonstrates its utility in synthetic organic chemistry as a catalyst or co-catalyst, enabling more efficient and environmentally friendly synthesis pathways (Liu & Hii, 2011).

properties

IUPAC Name

3-tert-butyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-6-9(11(13)14)7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYXWOWGFFSWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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